molecular formula C10H7N3O2 B2983951 N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 2249492-94-0

N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No.: B2983951
CAS No.: 2249492-94-0
M. Wt: 201.185
InChI Key: NVINJYZEKHDGAS-UHFFFAOYSA-N
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Description

Fused pyridine derivatives, such as furo[3,2-b]pyridine, are of increasing interest in drug design and medicinal chemistry . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of similar compounds, like furo[2,3-b]pyrrole derivatives, has been reported. These compounds can be synthesized from simple 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system .


Molecular Structure Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Chemical Reactions Analysis

A carbene-catalyzed chemoselective reaction of unsymmetric enedials has been reported for the synthesis of furo[2,3-b]pyrrole derivatives .


Physical And Chemical Properties Analysis

Fused pyridine derivatives contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .

Mechanism of Action

While specific information on the mechanism of action of “N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide” is not available, a pyridine carboxamide derivative, MMV687254, has been identified as a promising hit against Mycobacterium tuberculosis. This molecule inhibits M. tuberculosis growth in liquid cultures in a bacteriostatic manner .

Future Directions

New drugs with novel mechanisms of action are urgently needed to tackle the issue of drug-resistant diseases. Therefore, the optimization of pyridine carboxamide-based scaffolds, like “N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide”, could be a promising direction for future research .

Properties

IUPAC Name

N-(cyanomethyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-3-5-13-10(14)9-6-7-8(15-9)2-1-4-12-7/h1-2,4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVINJYZEKHDGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(O2)C(=O)NCC#N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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